molecular formula C11H14O4S B8375210 5-(3-[1,3-Dioxolan-2-yl]propyl)-2-thiophene Carboxylic Acid

5-(3-[1,3-Dioxolan-2-yl]propyl)-2-thiophene Carboxylic Acid

Cat. No.: B8375210
M. Wt: 242.29 g/mol
InChI Key: SBNCQQQSIPXLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-[1,3-Dioxolan-2-yl]propyl)-2-thiophene Carboxylic Acid is a useful research compound. Its molecular formula is C11H14O4S and its molecular weight is 242.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

5-[3-(1,3-dioxolan-2-yl)propyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C11H14O4S/c12-11(13)9-5-4-8(16-9)2-1-3-10-14-6-7-15-10/h4-5,10H,1-3,6-7H2,(H,12,13)

InChI Key

SBNCQQQSIPXLRF-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCC2=CC=C(S2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 64.8 g (640 mmol, 83.9 mL) of diisopropyl amine in 400 mL of tetrahydrofuran which had been cooled to −15° C. was added 400 mL (640 mmol) of 1.6M n-butyllithium in hexane dropwise over 25 minutes, maintaining the reaction temperature below −5° C. After a 15 minute stir time, a solution of 5-methyl-2-thiophenecarboxylic acid (41.4 g, 291 mmol) in 150 mL of tetrahydrofuran was added dropwise over 30 minutes, once again keeping the temperature below −5° C. The resultant dark green dianion solution was stirred at −15° C. to −10° C. for 90 minutes. To this solution was added 2-(2-bromoethyl)-1,3-dioxolane (57.9 g, 320 mmol) dropwise over 15 minutes and the magenta-colored mixture was stirred for 3 hours at −10° C. to −5° C. HPLC analysis (30% acetonitrile/70% 1% aqueous acetic acid solution, 2 mL/min, 30 cm C-18 column, λ=280 nm) at this time showed 9.0% 5-methyl-2-thiophenecarboxylic acid and 88.5% title compound. The reaction was quenched with 600 mL of water and acidified to pH 3 with 6N aqueous hydrochloric acid. The yellow mixture was extracted three times with 500 mL of t-butylmethyl ether and the combined organic extracts were dried over magnesium sulfate, filtered, and concentrated. The crude product was triturated with 300 mL of heptane and the solid was filtered, washed with heptane, and pulled dry on the filter to provide 58.21 g (82.5%) of the title compound which contained less than 3% starting material by 1H NMR. 1H NMR (300 MHz, CDCl3) δ 1.81 (m, 4H), 2.91 (t, J=7.4 Hz, 2H), 3.92 (m, 4H), 4.90 (t, J=4.4 Hz, 1H), 6.84 (d, J=3.7 Hz, 1H), 7.72 (d, J=3.7 Hz, 1H).
Quantity
83.9 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
41.4 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
57.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
88.5%

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